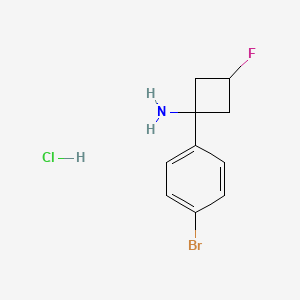

![molecular formula C22H23N5O2S B2874949 N-(1-环己基-[1,2,4]三唑并[4,3-a]喹喔啉-4-基)-N-甲基苯磺酰胺 CAS No. 900276-92-8](/img/structure/B2874949.png)

N-(1-环己基-[1,2,4]三唑并[4,3-a]喹喔啉-4-基)-N-甲基苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

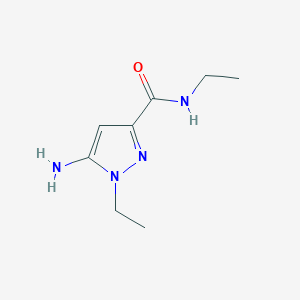

The compound “N-(1-cyclohexyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)-N-methylbenzenesulfonamide” is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . This class of compounds has been synthesized as potential antiviral and antimicrobial agents . They have also been studied for their anticancer properties, specifically targeting VEGFR-2 kinase .

Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-a]quinoxaline derivatives involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .Molecular Structure Analysis

The molecular structure of these compounds has been confirmed by different spectral data and elemental analyses . In silico docking studies have revealed that some compounds have a good binding mode against VEGFR-2 and a high level of drug-likeness .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include aromatic nucleophilic substitution . The reaction of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with 1-(o-tolyl)piperazine or piperidine in the presence of Et3N as a base and xylene as a solvent affords [1,2,4]-triazolo[4,3-a]quinoxaline .科学研究应用

三唑类化合物在科学研究中的应用

三唑衍生物以其广泛的生物活性而闻名,包括抗真菌、抗菌和抗癌特性。例如,三唑类抗真菌药物伏立康唑因其对侵袭性真菌感染的疗效而被广泛研究。伏立康唑在治疗侵袭性曲霉病方面显示出优于两性霉素 B 的疗效,提供更好的反应、提高生存率和减少严重的副作用,尽管它可能在近一半的患者中引起短暂的视觉障碍 (Herbrecht 等人,2002)。

喹喔啉类化合物在科学研究中的应用

喹喔啉衍生物因其在治疗包括癌症在内的各种疾病方面的潜力而被探索。已经进行了杂环芳香胺代谢物(例如源自喹喔啉的代谢物)在人尿中的生物监测研究,以评估人类通过饮食接触这些化合物的程度。这些研究对于了解喹喔啉衍生物的代谢和潜在健康影响(包括它们在致癌中的作用)至关重要 (Stillwell 等人,1999)。

作用机制

Target of Action

The primary target of N-(1-cyclohexyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)-N-methylbenzenesulfonamide is DNA . This compound is a DNA intercalator, which means it inserts itself between the base pairs in the DNA double helix . This interaction can disrupt the normal functioning of the DNA, making this compound potentially useful as an anticancer agent .

Mode of Action

N-(1-cyclohexyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)-N-methylbenzenesulfonamide interacts with its target by intercalating into the DNA . This intercalation can disrupt the DNA replication process, thereby inhibiting cell division and growth . Molecular docking studies have been performed to investigate the binding modes of this compound with the DNA active site .

Biochemical Pathways

It is known that dna intercalation can disrupt several cellular processes, including dna replication and transcription . This disruption can lead to cell cycle arrest and apoptosis, which are key mechanisms in the action of many anticancer drugs .

Pharmacokinetics

In silico admet (absorption, distribution, metabolism, excretion, and toxicity) profiles have been generated for similar [1,2,4]triazolo[4,3-a]quinoxaline derivatives . These profiles can provide insights into the compound’s bioavailability, distribution in the body, metabolism, and potential for toxicity .

Result of Action

The result of the action of N-(1-cyclohexyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)-N-methylbenzenesulfonamide is the inhibition of cell division and growth, leading to cell death . This is due to the compound’s ability to intercalate into DNA and disrupt the DNA replication process . In particular, one derivative of this compound was found to be potent against HepG2, HCT116, and MCF-7 cancer cell lines .

Action Environment

The action of N-(1-cyclohexyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)-N-methylbenzenesulfonamide can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other molecules in the environment, such as proteins or other drugs, can potentially interact with the compound and affect its action .

未来方向

属性

IUPAC Name |

N-(1-cyclohexyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)-N-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N5O2S/c1-26(30(28,29)17-12-6-3-7-13-17)21-22-25-24-20(16-10-4-2-5-11-16)27(22)19-15-9-8-14-18(19)23-21/h3,6-9,12-16H,2,4-5,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJLBBGSFYDABAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=NC2=CC=CC=C2N3C1=NN=C3C4CCCCC4)S(=O)(=O)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

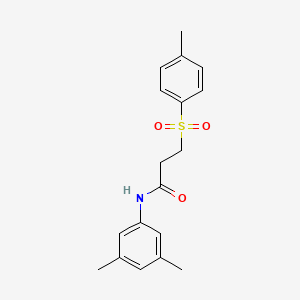

![4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N'-(4-fluorobenzo[d]thiazol-2-yl)benzohydrazide](/img/structure/B2874866.png)

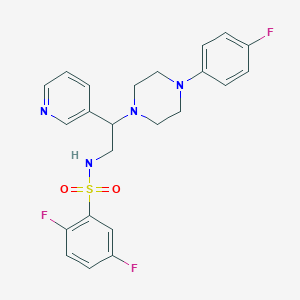

![N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(4-methoxyphenyl)acetamide](/img/structure/B2874868.png)

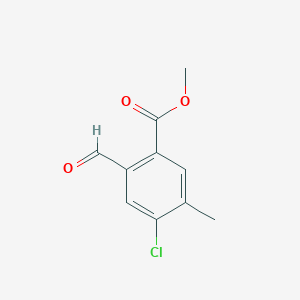

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-isopropoxybenzamide](/img/structure/B2874880.png)

![2-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-5-ethylpyrimidine](/img/structure/B2874881.png)

![3-[(2-azepan-1-yl-2-oxoethyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2874882.png)

![5-[(3-chlorophenyl)amino]-N-[(2,4-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2874885.png)